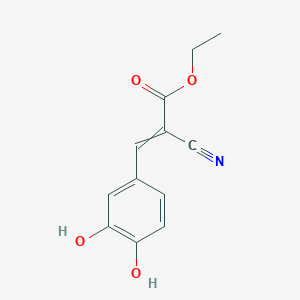

Ethyl 3,4-dihydroxybenzylidenecyanoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,4-dihydroxybenzylidènecyanoacétate d'éthyle est un composé chimique connu pour son rôle d'inhibiteur de la 12-lipoxygénase et de la 15-lipoxygénase. Ces enzymes sont impliquées dans la voie de la lipoxygénase, qui joue un rôle important dans divers processus biologiques, notamment l'inflammation et la progression du cancer .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 3,4-dihydroxybenzylidènecyanoacétate d'éthyle implique généralement la condensation du cyanoacétate d'éthyle avec le 3,4-dihydroxybenzaldéhyde en conditions basiques. La réaction est généralement effectuée en présence d'une base telle que l'éthylate de sodium ou le carbonate de potassium, et le produit est purifié par recristallisation.

Méthodes de Production Industrielle : Les méthodes de production industrielle du 3,4-dihydroxybenzylidènecyanoacétate d'éthyle sont similaires à la synthèse en laboratoire, mais sont adaptées pour gérer des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Types de Réactions : Le 3,4-dihydroxybenzylidènecyanoacétate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Les groupes hydroxyles peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux Produits Formés :

Oxydation : Quinones

Réduction : Alcools

Substitution : Dérivés d'ester ou d'éther

4. Applications de Recherche Scientifique

Le 3,4-dihydroxybenzylidènecyanoacétate d'éthyle a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets inhibiteurs sur les enzymes lipoxygénases, qui sont impliquées dans les processus inflammatoires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les troubles inflammatoires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'Action

Le mécanisme d'action du 3,4-dihydroxybenzylidènecyanoacétate d'éthyle implique l'inhibition des enzymes 12-lipoxygénase et 15-lipoxygénase. Ces enzymes sont responsables de la conversion de l'acide arachidonique en leucotriènes, qui sont des médiateurs de l'inflammation. En inhibant ces enzymes, le composé réduit la production de leucotriènes, exerçant ainsi des effets anti-inflammatoires .

Composés Similaires :

- 2-(1-thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate

- 3,4-Dioxy-benzylidènecyanessigsaeure-aethylester

Comparaison : Le 3,4-dihydroxybenzylidènecyanoacétate d'éthyle est unique en raison de ses effets inhibiteurs spécifiques sur la 12-lipoxygénase et la 15-lipoxygénase. Bien que des composés similaires puissent également inhiber ces enzymes, le 3,4-dihydroxybenzylidènecyanoacétate d'éthyle s'est avéré avoir une puissance et une sélectivité plus élevées, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Ethyl 3,4-dihydroxybenzylidenecyanoacetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the inhibition of 12-lipoxygenase and 15-lipoxygenase enzymes. These enzymes are responsible for the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

- 3,4-Dioxy-benzylidencyanessigsaeure-aethylester

Comparison: this compound is unique due to its specific inhibitory effects on 12-lipoxygenase and 15-lipoxygenase. While similar compounds may also inhibit these enzymes, this compound has been shown to have a higher potency and selectivity, making it a valuable compound for research and therapeutic applications .

Propriétés

Formule moléculaire |

C12H11NO4 |

|---|---|

Poids moléculaire |

233.22 g/mol |

Nom IUPAC |

ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3 |

Clé InChI |

RAHIHNWEZPLHGV-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phosphanium chloride](/img/structure/B8489915.png)

methanone](/img/structure/B8489938.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[3-(aminooxy)propyl]-2-propyl-](/img/structure/B8489992.png)

![Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]-](/img/structure/B8490010.png)